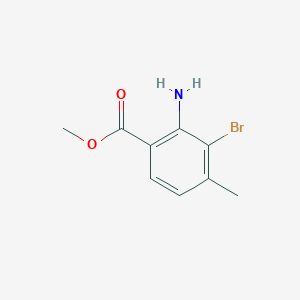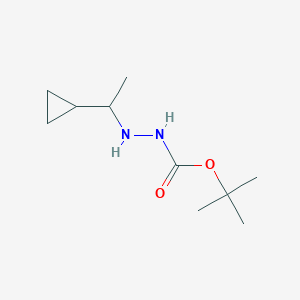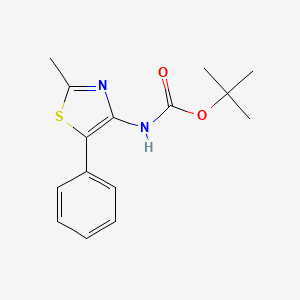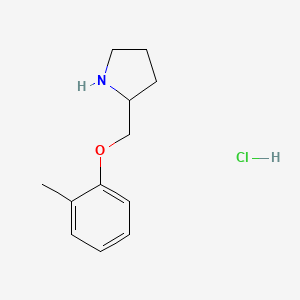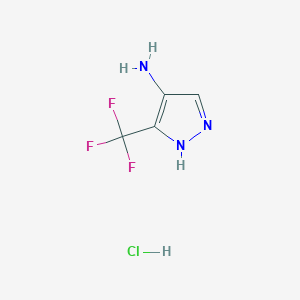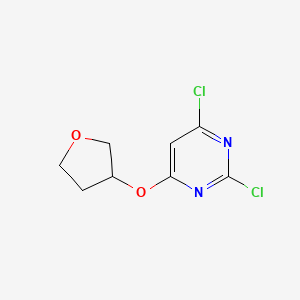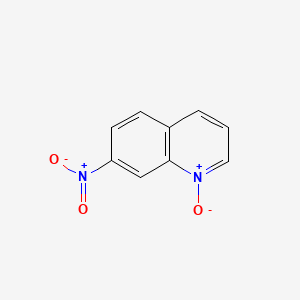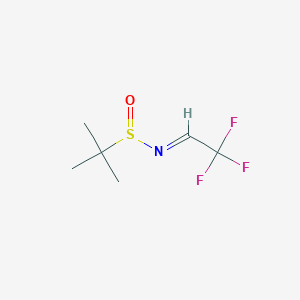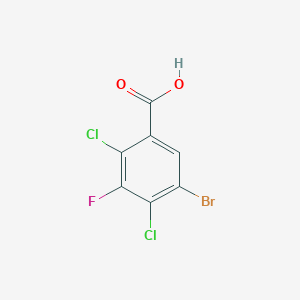
4-Phenylbenzene-1-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbenzene-1-sulfonylfluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Wirkmechanismus
Target of Action
4-Phenylbenzene-1-sulfonyl fluoride is known to act as an electrophilic warhead . It is used by both medicinal chemists and chemical biologists due to its balance of reactivity and stability . The compound’s primary targets are context-specific amino acids or proteins, where it can selectively interact through covalent bonding .
Mode of Action
The mode of action of 4-Phenylbenzene-1-sulfonyl fluoride involves its interaction with its targets, primarily proteins or amino acids. The compound, due to its electrophilic nature, can form covalent bonds with these targets, leading to changes in their structure and function .
Biochemical Pathways
It is known that the compound can influence various signaling pathways, stress pathways, and epigenetic processes . These pathways are fundamental to cellular function and metabolism, and their alteration can have significant downstream effects .
Pharmacokinetics
The compound’s stability and reactivity balance make it a valuable tool in drug discovery and organic synthesis .
Result of Action
The molecular and cellular effects of 4-Phenylbenzene-1-sulfonyl fluoride’s action are largely dependent on its targets. By forming covalent bonds with specific proteins or amino acids, the compound can alter their function, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 4-Phenylbenzene-1-sulfonyl fluoride can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and the presence of other compounds in its environment
Biochemische Analyse
Biochemical Properties
They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Cellular Effects
At low concentration, it causes cell proliferation and inhibits at higher concentration . Furthermore, it acts as an enzyme inhibitor .
Molecular Mechanism
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Phenylbenzene-1-sulfonylfluoride can be synthesized through several methods. One common approach involves the reaction of 4-phenylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a suitable solvent like acetonitrile . This reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the reaction by facilitating the transfer of fluoride ions to the sulfonyl chloride substrate .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylbenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: While the sulfonyl fluoride group is relatively stable, the aromatic ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Phenylbenzene-1-sulfonylfluoride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
4-Phenylbenzene-1-sulfonylfluoride can be compared with other sulfonyl fluorides and related compounds:
Sulfonyl Chlorides: These compounds are more reactive but less stable compared to sulfonyl fluorides.
Sulfonamides: These are the products of nucleophilic substitution reactions involving sulfonyl fluorides.
Sulfonimidates: These compounds have similar reactivity but different structural features and applications.
List of Similar Compounds
- 4-Phenylbenzenesulfonyl Chloride
- 4-Phenylbenzenesulfonamide
- 4-Phenylbenzenesulfonimidate
This compound stands out due to its unique balance of stability and reactivity, making it a versatile compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
4-phenylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFCPDDYELHQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325-04-2 |
Source


|
| Record name | 325-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
